molecular formula C24H26N4O3S B6499544 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 913512-70-6

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

Numéro de catalogue: B6499544
Numéro CAS: 913512-70-6
Poids moléculaire: 450.6 g/mol
Clé InChI: YITVONBVGMJLSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one” is a heterocyclic small molecule with a quinazoline core. Key structural features include:

  • Quinazoline scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Sulfanyl group at position 2: A sulfur-containing moiety that enhances molecular flexibility and may facilitate thiol-mediated interactions.

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-16-8-10-28(11-9-16)22(29)14-32-24-26-19-5-3-2-4-18(19)23(27-24)25-13-17-6-7-20-21(12-17)31-15-30-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVONBVGMJLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on the evidence:

Quinazoline Derivatives with Sulfanyl Groups

Example : 5-[(4-tert-butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one ()

  • Core : Imidazo[1,2-c]quinazoline (fused imidazole-quinazoline) vs. the target’s simpler quinazoline.
  • Sulfanyl group : Similar sulfur-based linkage but attached to a bulky tert-butylphenyl group, reducing solubility compared to the target’s benzodioxole-methylamine substituent.

Benzimidazole-Based Analogs

Example: I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) ()

  • Core: Benzimidazole-pyridinone vs. quinazoline.
  • Activity : I-BET469 is a BET bromodomain inhibitor, suggesting the target compound’s benzodioxole-methylamine group may similarly target epigenetic readers .

Piperidine/Piperazine-Containing Compounds

Example : (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ()

  • Core : Benzimidazole-pyridine vs. quinazoline.
  • Substituents: Trifluoromethyl-imidazole and piperidine-like groups introduce steric bulk and fluorophilic interactions, contrasting with the target’s 4-methylpiperidine-ethanone tail.
  • Synthesis : The use of isothiocyanates in coupling reactions () suggests the target compound could be synthesized via similar thiol-amine conjugation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
Target Compound Quinazoline Benzodioxole-methylamine, sulfanyl, 4-methylpiperidine-ethanone ~500 (estimated) Kinase inhibition, CNS targets
5-[(4-tert-butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one Imidazo-quinazoline tert-butylphenyl-sulfanyl, isopropyl ~420 Anticancer (hypothetical)
I-BET469 Benzimidazole Morpholine, dimethoxypropan-2-yl 426.51 BET bromodomain inhibition
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzimidazole-pyridine Trifluoromethyl-imidazole, piperidine 546.1 Kinase/protease inhibition

Research Findings and Implications

  • Hydrogen Bonding : The target’s benzodioxole-methylamine and sulfanyl groups may form hydrogen-bonding networks similar to those observed in Etter’s graph set analysis (e.g., R₂²(8) motifs), enhancing crystal packing or target binding .
  • Synthetic Routes : highlights the use of isothiocyanate intermediates for sulfur-containing analogs, suggesting viable pathways for the target’s synthesis .
  • Solubility vs. Lipophilicity: The 4-methylpiperidine-ethanone tail balances lipophilicity for membrane permeability, whereas bulkier analogs (e.g., tert-butylphenyl in ) may compromise bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.